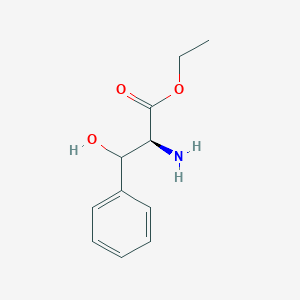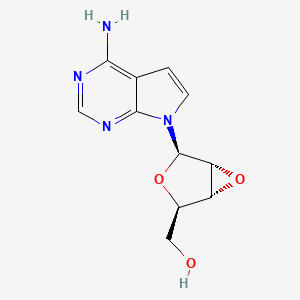
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate
Descripción general
Descripción
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate, also known as L-phenylalanine ethyl ester, is an amino acid derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promise as a potential anti-cancer agent. Additionally, (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate has been studied for its potential as a neuroprotective agent, as it has been found to protect against neuronal damage in animal models of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate is not fully understood, but it is believed to work through multiple pathways. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation, and may also work by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to protect against neuronal damage in animal models of Parkinson's disease. Additionally, (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, it has been found to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of using (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate. One area of potential research is the development of more efficient synthesis methods to increase the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate, which may lead to the development of more effective therapeutic agents. Finally, more studies are needed to determine the potential side effects of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate in humans, which will be important for the development of safe and effective treatments.
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUYHYDTFXMONZ-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C1=CC=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine hydrochloride](/img/structure/B3265508.png)




![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3265539.png)



![N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide](/img/structure/B3265575.png)

